1-(3-fluorobenzyl)-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the triazole ring, possibly through a Click reaction, a widely used method for synthesizing triazoles. The fluorobenzyl group could be introduced through a nucleophilic aromatic substitution reaction . The hydroxy and carboximidamide groups could be introduced in later steps, though the specifics would depend on the exact synthetic route chosen.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the hydroxy group could potentially engage in hydrogen bonding interactions, and the carboximidamide group could act as a nucleophile in certain reactions .Scientific Research Applications
Chemical Synthesis and Structure Analysis
- The synthesis and characterization of triazole derivatives, including those similar to 1-(3-fluorobenzyl)-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide, have been explored. These derivatives demonstrate a broad spectrum of applications in medicinal and diagnostic areas. For instance, the study of 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-one involved detailed X-ray diffraction and DFT analysis, which can be relevant to understanding the structural properties of similar compounds (Saleem et al., 2018).
Intermolecular Interactions and Crystallography
- Research on biologically active 1,2,4-triazole derivatives, including fluoro derivatives, highlighted the importance of intermolecular interactions in these compounds. Such studies involve detailed crystallographic analysis, which can provide insights into the behavior of related 1-(3-fluorobenzyl)-N'-hydroxy-1H-1,2,3-triazole compounds (Shukla et al., 2014).
Biological Activity and Drug Development
- Synthesis and study of benzimidazole derivatives containing triazole rings, similar to the compound , have shown significant biological activities, including antimicrobial and antioxidant properties. This type of research contributes to the development of potential therapeutic agents (Menteşe et al., 2015).
Antiproliferative Properties
- The synthesis of compounds like dehydroabietic acid hybrids containing 1,2,3-triazole moiety has shown promising antiproliferative activity, particularly against certain cancer cell lines. This illustrates the potential of this compound-like compounds in cancer research (Li et al., 2019).
Peptide Synthesis
- Compounds with a triazole core, such as ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, have been used in peptide synthesis, demonstrating high efficiency and compatibility with real-time monitoring techniques (Jiang et al., 1998).
Anticancer Activity
- Synthesis and evaluation of new 1H-1,2,3-triazole derivatives have been explored for their anticancer activity against various cancer cell lines, underscoring the potential of triazole derivatives in oncological research (Bollikolla et al., 2020).
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N'-hydroxytriazole-4-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN5O/c11-8-3-1-2-7(4-8)5-16-6-9(13-15-16)10(12)14-17/h1-4,6,17H,5H2,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGMENTXEVJNNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(N=N2)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)CN2C=C(N=N2)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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